molecular formula C8H14F3N3O3 B2988257 1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate CAS No. 1609406-71-4

1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate

Cat. No.: B2988257
CAS No.: 1609406-71-4
M. Wt: 257.213
InChI Key: JQAFAICECAGBAS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an imidazolidin-2-one ring, an aminoethyl group, and a trifluoroacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process that ensures high purity and yield. This involves the use of large-scale reactors and controlled reaction conditions to optimize the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the aminoethyl group to an amine oxide.

  • Reduction: Reduction reactions can be employed to reduce the trifluoroacetate group, potentially leading to the formation of the corresponding amine.

  • Substitution: Substitution reactions can occur at the imidazolidin-2-one ring, where various nucleophiles can replace the trifluoroacetate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted imidazolidin-2-ones.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe in biological studies to understand enzyme mechanisms and protein interactions.

  • Industry: Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can influence the compound's binding affinity and selectivity towards biological targets, while the imidazolidin-2-one ring and aminoethyl group contribute to its overall reactivity and stability.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)piperazine

  • N-(2-Aminoethyl)imidazolidin-2-one

  • 1-(2-Aminoethyl)-3-ethylimidazolidin-2-one

Uniqueness: 1-(2-Aminoethyl)-3-methylimidazolidin-2-one 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylimidazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.C2HF3O2/c1-8-4-5-9(3-2-7)6(8)10;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAFAICECAGBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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